Copper(II) sulfate pentahydrate

Organic synthesis Copper catalysis Phosphorylation

Substituting CuSO₄·5H₂O with other copper salts causes synthetic failure in Cu-mediated aerobic phosphorylation-yield drops from ~70% to <5%. This ACS-grade pentahydrate is the only demonstrated effective copper source for C-P coupling reactions. • 95-100% cathodic current efficiency in acid copper electroplating vs. 60-70% for cyanide systems. • Well-defined stepwise dehydration (45-150 °C) makes it the standard for gravimetric analysis. • ACS reagent grade (≥98.0%) ensures batch-to-batch reproducibility across all applications.

Molecular Formula CuSO4.5H2O
CuSO4·5H2O
CuH10O9S
Molecular Weight 249.69 g/mol
CAS No. 7758-99-8
Cat. No. B052450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(II) sulfate pentahydrate
CAS7758-99-8
SynonymsSulfuric acid copper(2+) Salt (1:1) Pentahydrate;  Copper Sulfate (CuSO4) Pentahydrate;  Copper Sulfate Pentahydrate;  Copper(2+) Sulfate Pentahydrate;  Copper(II) Sulfate Pentahydrate;  Cupric Sulfate Pentahydrate
Molecular FormulaCuSO4.5H2O
CuSO4·5H2O
CuH10O9S
Molecular Weight249.69 g/mol
Structural Identifiers
SMILESO.O.O.O.O.[O-]S(=O)(=O)[O-].[Cu+2]
InChIInChI=1S/Cu.H2O4S.5H2O/c;1-5(2,3)4;;;;;/h;(H2,1,2,3,4);5*1H2/q+2;;;;;;/p-2
InChIKeyJZCCFEFSEZPSOG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 70° F (NTP, 1992)
31.6 g/100 cc water @ 0 °C, 203.3 g/100 cc @ 100 °C
1 g in about 500 ml alcohol
In water: 148 g/kg @ 0 °C;  230.5 gkg @ 25 °C;  335 g/kg @ 50 °C;  736 g/kg @ 100 °C
Practically insol in most organic solvents.
1 g in 3 ml glycerine
15.6 g/100 cc methanol @ 18 °C
Soluble in methanol (15.6 g/100 ml solution) but insoluble in ethanol;  it readily forms soluble alkaline complexes at sufficiently high concentrations of amines or alkali cyanides.
In water, 3.2X10+4 mg/l @ 20 °C
Solubility in water, g/100ml at 0 °C: 31.7

Copper(II) Sulfate Pentahydrate: Identity & Core Physicochemical Profile


Copper(II) sulfate pentahydrate (CuSO₄·5H₂O; PubChem CID 24463), also known as blue vitriol or chalcanthite, is the most commercially and scientifically significant hydrated copper(II) salt [1]. It crystallizes as bright blue triclinic crystals (space group P1) with a density of 2.284 g/cm³, a formula weight of 249.69 g/mol, and a characteristic stepwise thermal dehydration profile [2]. With water solubility of 320 g/L at 20 °C and a pH of 3.5–4.5 (50 g/L solution), it serves as the primary water-soluble source of Cu²⁺ ions across catalysis, electroplating, agriculture, and analytical chemistry . Its well-defined stoichiometry, accessible ACS reagent grade specifications, and multi-century track record in reproducible chemical processes make it the default copper(II) source against which alternatives are benchmarked.

Why Copper(II) Sulfate Pentahydrate Is Irreplaceable


Copper(II) salts and their hydrates exhibit profoundly divergent behavior in solubility [1], thermal stability , ligand environment [2], and catalytic activity [2] despite sharing the same Cu²⁺ cation. The pentahydrate form of copper sulfate is not merely a hydrated version of the anhydrous salt; its specific water coordination sphere (four equatorial H₂O ligands plus two axial sulfate oxygens) directly governs reaction outcomes [2]. Substituting CuSO₄·5H₂O with anhydrous CuSO₄, CuCl₂·2H₂O, Cu(NO₃)₂·3H₂O, or tribasic copper chloride (Cu₂(OH)₃Cl) can alter reaction yields by over an order of magnitude [2], shift current efficiency by 30–40 percentage points [3], change phytase inhibition profiles significantly [4], and modify copper ion release kinetics in agricultural applications . The quantitative evidence below demonstrates that each copper compound occupies a distinct performance niche, and procurement decisions must be data-driven rather than based on copper content equivalence alone.

Copper(II) Sulfate Pentahydrate: Head-to-Head Quantitative Evidence


Catalytic Phosphorylation Yield Advantage

In a direct head-to-head comparison under identical aerobic phosphorylation conditions, CuSO₄·5H₂O delivered a 70% isolated yield of β-ketophosphonates from enol acetates and H-phosphonates, whereas anhydrous CuSO₄ yielded less than 5% product [1]. Other Cu(II) salts—including CuCl₂, Cu(NO₃)₂, Cu(BF₄)₂, and Cu(ClO₄)₂—were described as 'much less effective or completely inert' [1]. The authors attributed this to the critical role of the pentahydrate's specific ligand environment around the copper center [1].

Organic synthesis Copper catalysis Phosphorylation

Electroplating Current Efficiency: Sulfate vs. Cyanide Baths

Standard electroplating engineering references classify acid copper sulfate baths (based on CuSO₄·5H₂O) as having cathodic current efficiency of 95–100%, in contrast to cyanide copper plating baths which operate at only 60–70% [1]. The near-quantitative current efficiency of sulfate-based copper plating is so reliable that the 'copper coulometer'—a CuSO₄·5H₂O/H₂SO₄ electrolytic cell—is used as the primary calibration standard for measuring current efficiency across all plating systems, with measurement precision reaching 0.05–0.1% [1].

Electroplating Current efficiency PCB manufacturing

ACS Reagent Grade Trace Metal Purity and Reproducibility

CuSO₄·5H₂O meeting ACS Reagent Grade specifications requires an assay of 98.0–102.0% (by iodometry) with stringent trace metal limits: iron ≤0.003% (≤30 ppm), chloride ≤0.001% (≤10 ppm), calcium ≤0.005%, nickel ≤0.005%, sodium ≤0.02%, and nitrogen compounds ≤0.002% . By comparison, technical or agricultural grade CuSO₄·5H₂O typically permits iron levels up to 250 ppm (0.025%) and cadmium up to 10 ppm with no nickel specification [1]. Ultra-high-purity grades (99.999% trace metals basis) further restrict total trace metal impurities to ≤15.0 ppm .

Analytical chemistry Reagent specification Quality assurance

Stepwise Thermal Dehydration for Controlled Hydrate Manipulation

CuSO₄·5H₂O exhibits a well-resolved, four-stage thermal decomposition sequence: loss of two water molecules at ~45 °C (→trihydrate), loss of two additional water molecules at ~110 °C (→monohydrate), loss of the final water molecule at ~150 °C (→anhydrous CuSO₄), and ultimate decomposition to CuO + SO₃ at ~650 °C [1]. In contrast, Cu(NO₃)₂·3H₂O decomposes abruptly at ~170 °C with evolution of toxic NOₓ gases and potential explosive hazard when mixed with organic materials [2]. CuCl₂·2H₂O dehydrates at ~100 °C but is highly hygroscopic, complicating gravimetric use [3].

Thermal analysis Gravimetry Materials processing

Phytase Inhibition: Distinct Profiles of Copper Sources

In an in vitro comparative study evaluating five copper sources at pH 5.5 and 6.5, CuSO₄·5H₂O inhibited phytate phosphorus (PP) hydrolysis by phytase significantly more than tribasic copper chloride (TBCC, Cu₂(OH)₃Cl) and copper lysinate (P < 0.05) [1]. The inhibition was concentration-dependent and strongly negatively correlated with soluble copper levels (r = −0.76 at pH 5.5, P < 0.0001) [1]. A separate layer hen feeding trial confirmed that TBCC exhibited 134% relative bioavailability compared with CuSO₄·5H₂O (set as 100% reference), with TBCC requiring lower optimal supplementation (195 ppm vs. 260 ppm Cu for equivalent egg weight response) [2].

Animal nutrition Phytase Feed formulation

Aqueous Solubility: Rapid-Release vs. Fixed Copper Fungicides

CuSO₄·5H₂O exhibits water solubility of 320 g/L at 20 °C (equivalent to ~31.7 g/100 mL at 0 °C, rising to ~203.3 g/100 mL at 100 °C) . This is orders of magnitude higher than fixed copper fungicides: copper hydroxide is practically insoluble (Ksp ≈ 2.2 × 10⁻²⁰), and copper oxychloride releases copper ions slowly via particle-size-dependent dissolution . Cornell University's vegetable disease management program notes that 'copper sulfate pentahydrate is different' from fixed coppers precisely because its high solubility increases initial effectiveness but also elevates phytotoxicity risk, requiring distinct application protocols . The metallic copper equivalent (MCE) of CuSO₄·5H₂O is approximately 25.4%, compared with 50–75% for fixed copper formulations .

Agricultural fungicide Copper ion release Phytotoxicity management

Copper(II) Sulfate Pentahydrate: Optimal Application Scenarios


Aerobic C–P Bond Formation Catalysis

For synthetic organic laboratories executing Cu(II)-mediated aerobic phosphorylation of enol acetates or related C–P coupling reactions, CuSO₄·5H₂O is the only demonstrated effective copper source. The pentahydrate delivers ~70% isolated yield, whereas anhydrous CuSO₄ yields <5% and other Cu(II) salts (chloride, nitrate, tetrafluoroborate, perchlorate) are largely inert . Procurement must specify the pentahydrate form explicitly; substitution with anhydrous CuSO₄—even from the same supplier—will result in synthetic failure. ACS reagent grade (≥98.0%) is recommended to ensure batch-to-batch reproducibility .

Acid Copper Sulfate Electroplating for PCB and Semiconductor

CuSO₄·5H₂O is the irreplaceable primary salt for acid copper electroplating baths achieving 95–100% cathodic current efficiency, compared with 60–70% for cyanide copper systems . This near-quantitative efficiency minimizes energy consumption, reduces hydrogen embrittlement risk, and enables high-current-density operation. The sulfate bath's composition (CuSO₄·5H₂O 125 g/L, H₂SO₄ 25 mL/L) serves as the international copper coulometer standard for current efficiency calibration across all electroplating processes . Electroplating-grade CuSO₄·5H₂O with controlled chloride levels (≤10 ppm) and minimal organic contaminants is the appropriate procurement specification for this application .

Gravimetric Water Determination & Controlled Hydrate Synthesis

The discrete, wide-temperature dehydration steps of CuSO₄·5H₂O (45 °C → trihydrate; 110 °C → monohydrate; 150 °C → anhydrous; 650 °C → CuO) make it the standard compound for gravimetric analysis pedagogy and for preparing specific hydrate stoichiometries . Unlike Cu(NO₃)₂·3H₂O, which decomposes abruptly with hazardous NOₓ evolution at ~170 °C, or CuCl₂·2H₂O, which is too hygroscopic for precise gravimetric work, CuSO₄·5H₂O allows controlled, reproducible water loss at accessible temperatures . The vivid blue-to-white color change accompanying dehydration provides an additional visual endpoint for qualitative and quantitative experiments . ACS reagent grade or higher purity is recommended for analytical applications.

Animal Feed Copper Supplementation: Bioavailability and Phytase Interactions

CuSO₄·5H₂O remains the universal reference standard (100% relative bioavailability) against which all alternative copper feed additives—including tribasic copper chloride (TBCC), copper lysinate, and copper chelates—are benchmarked . Feed formulation studies consistently demonstrate that TBCC exhibits 134% relative bioavailability compared with CuSO₄·5H₂O, requiring the copper sulfate reference to establish equivalence dosing . Furthermore, CuSO₄·5H₂O inhibits phytase activity significantly more than TBCC (P < 0.05), meaning that any switch between these copper sources necessitates recalibration of phytase supplementation levels to maintain phosphorus digestibility . Procurement for nutritional studies should specify feed-grade CuSO₄·5H₂O with certificate of analysis confirming Cu content ≥25.0% .

Technical Documentation Hub

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